Methyl 2-Phenylacetate-d2
Description
Significance of Deuterium (B1214612) Labeling in Contemporary Chemical Research
Deuterium labeling, the process of replacing hydrogen atoms with deuterium atoms in a molecule, offers profound insights into reaction mechanisms, metabolic pathways, and molecular interactions. synmr.insymeres.comwikipedia.org One of the most significant applications of deuterium labeling is in the study of kinetic isotope effects (KIEs). libretexts.orgnih.gov The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. libretexts.org Consequently, reactions involving the cleavage of a carbon-deuterium bond are often slower than those involving a carbon-hydrogen bond. libretexts.org By measuring the difference in reaction rates between a deuterated and a non-deuterated compound, researchers can determine whether the breaking of that specific C-H bond is a rate-determining step in the reaction mechanism. nih.govprinceton.edu This information is crucial for understanding the transition state of a reaction and for optimizing reaction conditions. princeton.edunih.gov
Beyond mechanistic studies, deuterated compounds are invaluable as internal standards in analytical chemistry, particularly in mass spectrometry. acs.orgscielo.org.mxthalesnano.com Since deuterated compounds have a higher mass than their non-deuterated counterparts, they can be easily distinguished by a mass spectrometer. wikipedia.orgscielo.org.mx By adding a known amount of a deuterated standard to a sample, scientists can accurately quantify the amount of the non-deuterated analyte present, even if there are variations in sample preparation or instrument response. scielo.org.mxresolvemass.ca This technique is widely used in pharmaceutical research, environmental analysis, and clinical diagnostics. symeres.comresolvemass.ca Furthermore, deuterium labeling is employed to trace the metabolic fate of drugs and other xenobiotics within a biological system, providing critical data on absorption, distribution, metabolism, and excretion (ADME). symeres.comacs.orgthalesnano.com
Contextualization of Methyl 2-Phenylacetate-d2 within Isotopic Research
This compound, also known as methyl 2,2-dideuterio-2-phenylacetate, is a deuterated form of methyl 2-phenylacetate where the two hydrogen atoms on the carbon adjacent to the phenyl group and the carbonyl group are replaced with deuterium. vulcanchem.com Methyl 2-phenylacetate itself is an organic compound used in the fragrance and flavor industry and as an intermediate in the synthesis of various pharmaceuticals. ontosight.aichemimpex.comwikipedia.org
The deuterated analogue, this compound, serves as a valuable tool in isotopic research. Its primary application lies in its use as an internal standard for the quantitative analysis of methyl phenylacetate (B1230308) and related compounds by mass spectrometry. The distinct mass difference allows for precise and accurate measurements. Furthermore, it can be utilized in mechanistic studies of reactions involving the α-carbon of the phenylacetate moiety. By comparing the reactivity of this compound with its non-deuterated counterpart, researchers can investigate the role of C-H bond cleavage at this position in various chemical transformations.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
methyl 2,2-dideuterio-2-phenylacetate |
InChI |
InChI=1S/C9H10O2/c1-11-9(10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3/i7D2 |
InChI Key |
CRZQGDNQQAALAY-RJSZUWSASA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CC=C1)C(=O)OC |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Physical and Chemical Properties of Methyl 2 Phenylacetate D2
The physical and chemical properties of Methyl 2-Phenylacetate-d2 are largely similar to its non-deuterated form, with the key difference being its increased molecular weight due to the presence of two deuterium (B1214612) atoms.
| Property | Value |
| Molecular Formula | C₉H₈D₂O₂ |
| Molecular Weight | 152.20 g/mol (approx.) |
| Appearance | Colorless liquid |
| Boiling Point | ~218 °C |
| Solubility | Slightly soluble in water; soluble in most organic solvents |
Note: Some physical properties are estimated based on the non-deuterated compound, Methyl 2-Phenylacetate.
Synthesis and Purification of Methyl 2 Phenylacetate D2
The synthesis of Methyl 2-Phenylacetate-d2 typically involves the deuteration of a suitable precursor followed by esterification. One common method starts with phenylacetic acid. The α-hydrogens of phenylacetic acid are acidic and can be exchanged for deuterium (B1214612) by treatment with a deuterium source, such as deuterium oxide (D₂O), in the presence of a base catalyst.
Once the deuterated phenylacetic acid (phenylacetic acid-d2) is obtained, it can be esterified with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, to yield this compound. ontosight.ai
Purification of the final product is typically achieved through distillation under reduced pressure to remove any unreacted starting materials and byproducts. The purity of the compound is then verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. vulcanchem.com
Advanced Spectroscopic and Chromatographic Analysis of Methyl 2 Phenylacetate D2
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Phenylacetate (B1230308) Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the context of deuterated compounds, NMR offers unique capabilities for determining the position and extent of deuterium (B1214612) incorporation, as well as for probing the intricate details of molecular structure and dynamics.
¹H NMR for Positional and Quantitative Deuteration Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for verifying the successful incorporation of deuterium and for quantifying the degree of deuteration at specific sites within a molecule. In the ¹H NMR spectrum of a deuterated compound, the disappearance or reduction in the intensity of a signal corresponding to a specific proton indicates that it has been replaced by a deuterium atom. The integration of the remaining proton signals allows for a quantitative assessment of the isotopic purity.
For Methyl 2-Phenylacetate-d2, the ¹H NMR spectrum would be expected to show a significant reduction or complete absence of the signal corresponding to the α-protons of the phenylacetate moiety. The remaining signals, corresponding to the phenyl ring protons and the methyl ester protons, would be used as internal references for quantification. The precise chemical shifts and coupling constants of the remaining protons can also provide information about any subtle electronic or conformational changes resulting from deuteration.
Typical ¹H NMR data for non-deuterated methyl phenylacetate would show signals for the methyl protons, the methylene (B1212753) protons, and the aromatic protons. chemicalbook.comchegg.comchegg.com Comparing this to the spectrum of the deuterated analogue allows for direct analysis of the deuteration site and efficiency.
¹³C NMR for Isotopic Signature Confirmation and Structural Verification
For this compound, the ¹³C NMR spectrum would show a distinct signal for the deuterated α-carbon, confirming the isotopic signature. The chemical shifts of the other carbon atoms in the molecule, such as those in the phenyl ring and the carbonyl group, are also verified to ensure the structural integrity of the compound. uoi.gr
Table 1: Predicted ¹³C NMR Chemical Shifts for Methyl 2-Phenylacetate and its Deuterated Analog
| Carbon Atom | Predicted Chemical Shift (ppm) for Methyl Phenylacetate | Expected Observation for this compound |
| Carbonyl (C=O) | ~171 | No significant change |
| α-Carbon (CH₂) | ~41 | Upfield shift and splitting due to C-D coupling |
| Phenyl C1 (ipso) | ~134 | Minor isotopic shift |
| Phenyl C2, C6 | ~129 | Minor isotopic shift |
| Phenyl C3, C5 | ~128 | Minor isotopic shift |
| Phenyl C4 | ~127 | Minor isotopic shift |
| Methyl (OCH₃) | ~52 | No significant change |
This table is based on general principles of ¹³C NMR and known values for similar structures.
Deuterium Relaxation Experiments for Probing Molecular Dynamics
Deuterium has a nuclear spin of I=1 and possesses a quadrupole moment, which makes its relaxation behavior highly sensitive to the local molecular environment and dynamics. annualreviews.org Deuterium NMR relaxation experiments, such as the measurement of spin-lattice (T₁) and spin-spin (T₂) relaxation times, provide quantitative information about the rotational correlation times and the anisotropy of molecular motion. researchgate.net
By selectively labeling the α-position of methyl phenylacetate with deuterium, it is possible to probe the dynamics of this specific part of the molecule. acs.org These experiments can reveal details about the flexibility of the ester group relative to the phenyl ring and how factors like solvent and temperature influence these motions. annualreviews.orgdtic.mil
Advanced 2D and 3D NMR Techniques for Complex Deuterated Molecules
For more complex deuterated molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, advanced multi-dimensional NMR techniques are employed to resolve overlapping signals and establish connectivity between different nuclei. dokumen.pub
Techniques such as ²H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to correlate the deuterium nucleus with the carbon skeleton, providing unambiguous assignment of the deuteration site. acs.orgacs.orgresearchgate.net For even more complex systems, 3D NMR experiments can be utilized to further disperse the signals and facilitate a complete structural and dynamic analysis. researchgate.net These advanced methods are particularly valuable for studying deuterated biomolecules and natural products. utoronto.ca
Mass Spectrometry (MS) for Characterization of this compound
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is essential for confirming its identity and structure.
Electrospray Ionization (ESI-MSn) and High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Elucidation
Electrospray Ionization (ESI) is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ or other adduct ions, allowing for the determination of the molecular weight. researchgate.net For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) that is two units higher than its non-deuterated counterpart, confirming the incorporation of two deuterium atoms.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. science.gov This is particularly useful for distinguishing between isobaric species and confirming the identity of the deuterated compound with high confidence.
Tandem mass spectrometry (MSn) experiments involve the isolation and fragmentation of a specific ion, providing detailed information about the structure of the molecule. researchgate.netresearchgate.net By analyzing the fragmentation pattern of the deuterated molecular ion of this compound and comparing it to the non-deuterated analogue, the fragmentation pathways can be elucidated. The presence of deuterium atoms will result in characteristic mass shifts in the fragment ions, allowing for the precise localization of the deuterium label within the molecule's fragments.
Hydrogen/Deuterium Exchange Mass Spectrometry for Structural Features
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful analytical technique used to study protein dynamics and conformational changes. wikipedia.orgnih.gov In the context of a small molecule like this compound, where the deuterium atoms are synthetically incorporated and not readily exchangeable, the primary application of mass spectrometry is not to study exchange dynamics but to confirm the location and stability of the deuterium labels.
While HDX-MS is predominantly used for studying the solvent accessibility and dynamics of proteins, the principles of mass spectrometry are fundamental in characterizing deuterated standards like this compound. wikipedia.orgamericanlaboratory.com High-resolution mass spectrometry can precisely determine the mass of the molecule, confirming the incorporation of the two deuterium atoms. For instance, the replacement of two hydrogen atoms with two deuterium atoms results in a predictable mass increase.
Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the molecule. The fragmentation pattern of this compound, when compared to its non-deuterated counterpart, can elucidate the position of the deuterium labels. For example, if the deuterium atoms are on the phenyl ring, fragments containing the ring will show a mass shift, whereas fragments of the methyl ester group will not. This detailed structural information is crucial for its use as an internal standard.
It is important to note that under certain conditions, such as in atmospheric pressure chemical ionization (APCI), back-exchange of deuterium for hydrogen can occur on aromatic rings. researchgate.net This highlights the necessity of optimizing analytical conditions to ensure the isotopic integrity of the standard during analysis. researchgate.net
Quantitative Mass Spectrometry Using this compound as an Internal Standard
This compound serves as an excellent internal standard (IS) for quantitative mass spectrometry, a technique widely employed in various fields, including food and beverage analysis and environmental testing. nih.govepa.gov The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is the preferred method for correcting variations in ionization efficiency and matrix effects in mass spectrometry-based quantification. nih.gov
In this approach, a known quantity of this compound is added to a sample before preparation and analysis. The analyte of interest, methyl 2-phenylacetate, and the internal standard are chemically identical and thus exhibit very similar behavior during extraction, chromatography, and ionization. nih.gov Any loss of analyte during sample workup or fluctuations in instrument response will affect the internal standard to the same extent.
The quantification is based on the ratio of the mass spectrometric signal of the analyte to that of the internal standard. mdpi.com This ratio is then used to determine the concentration of the analyte in the original sample by referencing a calibration curve. This method, often referred to as stable isotope dilution analysis (SIDA), provides high accuracy and precision. mdpi.com
The following table outlines the key parameters in a typical quantitative MS method using a deuterated internal standard.
| Parameter | Description |
| Analyte | The compound being quantified (e.g., Methyl 2-Phenylacetate). |
| Internal Standard | A stable isotope-labeled version of the analyte (e.g., this compound). |
| Calibration Curve | A series of standards containing known concentrations of the analyte and a fixed concentration of the internal standard are analyzed to establish the relationship between the analyte/IS ratio and concentration. thermofisher.com |
| Sample Preparation | The internal standard is added to the unknown sample at the earliest stage possible to account for procedural losses. nih.gov |
| Mass Spectrometry | The instrument is set to monitor specific ions for both the analyte and the internal standard (Selected Ion Monitoring - SIM, or Selected Reaction Monitoring - SRM for tandem MS). acs.orgnih.gov |
| Quantification | The concentration of the analyte is calculated from the measured analyte/IS ratio using the calibration curve. |
The use of deuterated internal standards like this compound is particularly crucial in the analysis of complex matrices such as wine, where numerous other compounds can interfere with the analysis. nih.govmdpi.com
Hyphenated Chromatographic Techniques for Analysis of Mixtures Containing this compound (e.g., GC-MS, LC-MS)
Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of complex mixtures containing this compound. The two most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. nih.gov For the analysis of a mixture containing methyl 2-phenylacetate and its deuterated internal standard, GC-MS offers excellent separation and sensitive detection.
A typical GC-MS analysis would involve the following steps:
Injection: The sample, often after an extraction step, is injected into the gas chromatograph.
Separation: The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. Methyl 2-phenylacetate and this compound, having very similar chemical properties, will have very close retention times.
Ionization: As the compounds elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron ionization (EI).
Detection: The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, allowing for the individual detection of the analyte and the internal standard.
The following table provides an example of typical GC-MS parameters for the analysis of such compounds.
| Parameter | Typical Setting |
| GC Column | A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often used. |
| Injector Temperature | Typically set around 250 °C. |
| Oven Temperature Program | A temperature gradient is used to ensure good separation of all compounds in the mixture. ijper.org |
| Carrier Gas | Helium is commonly used. ijper.org |
| Ionization Mode | Electron Ionization (EI) at 70 eV. ijper.org |
| MS Detection Mode | Selected Ion Monitoring (SIM) for targeted quantification, focusing on characteristic ions of the analyte and internal standard. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful alternative, particularly for compounds that are not sufficiently volatile or are thermally labile. nih.gov While methyl 2-phenylacetate is amenable to GC-MS, LC-MS can also be effectively used.
In an LC-MS analysis:
Injection: The sample is injected into the liquid chromatograph.
Separation: The compounds are separated based on their interactions with the stationary and mobile phases. Reversed-phase chromatography is commonly used for compounds of this polarity.
Ionization: The eluent from the LC column is directed to the mass spectrometer, where ionization occurs, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov
Detection: Similar to GC-MS, the mass spectrometer detects the analyte and internal standard based on their mass-to-charge ratios, often using tandem mass spectrometry (LC-MS/MS) for enhanced selectivity and sensitivity. nih.gov
The table below shows typical parameters for an LC-MS/MS method.
| Parameter | Typical Setting |
| LC Column | A C18 reversed-phase column is a common choice. ijper.org |
| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like formic acid to improve ionization. ijper.org |
| Flow Rate | Typically in the range of 0.2-1.0 mL/min. ijper.org |
| Ionization Mode | Positive or negative ion ESI or APCI. nih.gov |
| MS/MS Detection | Selected Reaction Monitoring (SRM) is used, where a specific parent ion is selected and fragmented, and a specific product ion is monitored for quantification. nih.gov |
Computational Chemistry Approaches for Methyl 2 Phenylacetate D2
Quantum Chemical Calculations (e.g., Density Functional Theory) for Mechanistic Modeling of Deuteration Reactions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal for elucidating the mechanisms of deuteration reactions. d-nb.info DFT allows researchers to model the reaction pathways at an electronic level, providing a quantitative understanding of selectivity and reactivity. By calculating the potential energy surface, key structures such as reactants, transition states, and products can be optimized and their energies determined. nih.gov
Mechanistic studies using DFT often focus on calculating the Gibbs free energy profiles of possible reaction pathways. acs.org For the deuteration of an ester like Methyl 2-Phenylacetate, this could involve modeling the steps of C-H activation and subsequent C-D bond formation. researchgate.net For example, in iridium-catalyzed hydrogen isotope exchange reactions, DFT calculations have been used to rationalize site-selectivity by comparing the energies of different transition states. researchgate.netsemanticscholar.org Researchers can determine whether a reaction is thermodynamically or kinetically controlled by analyzing the energies of intermediates and the activation barriers of transition states. d-nb.info
A combined experimental and theoretical approach is often employed, where computational findings are used to explain observed outcomes. researchgate.net For instance, DFT analysis was used to understand the chemoselective α-deuteration of amides, showing the proposed retro-ene pathway to be highly favorable thermodynamically. nih.gov Similarly, in the base-mediated deuteration of N-heteroarenes, DFT calculations of the relative Gibbs free energies of potential anionic intermediates successfully accounted for the observed deuteration preference. d-nb.info These studies demonstrate that DFT can effectively model the subtle energetic differences that govern the course of a deuteration reaction, providing a robust framework for predicting outcomes and designing more efficient synthetic routes. researchgate.net
Table 1: Example of DFT-Calculated Free Energy Barriers for Competing Deuteration Pathways This table is a representative example based on methodologies described in the literature acs.org to illustrate how DFT is used to compare reaction pathways. Values are hypothetical.
| Reaction Pathway | Transition State | Calculated Free Energy Barrier (ΔG‡) in kcal/mol | Predicted Outcome |
|---|---|---|---|
| Deuteration at Cα (Re face) | TS-Re | 11.2 | Favored Product |
| Deuteration at Cα (Si face) | TS-Si | 21.6 | Disfavored Product |
| Racemization of Enolate | TS-rac | 17.3 | Minor Side Reaction |
Simulation and Prediction of Spectroscopic Properties of Deuterated Analogs
Computational chemistry provides powerful tools for the simulation and prediction of the spectroscopic properties of molecules, including deuterated analogs like Methyl 2-Phenylacetate-d2. schrodinger.com These predictions are crucial for structural elucidation, confirming the site of deuterium (B1214612) incorporation, and assigning experimental spectra. schrodinger.com
The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application. researchgate.net Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used within a DFT framework, can calculate NMR shielding tensors, which are then converted to chemical shifts. researchgate.netacs.org For deuterated compounds, these calculations can predict the disappearance of certain ¹H NMR signals and the appearance of characteristic signals in ²H NMR, as well as shifts in the signals of neighboring nuclei. schrodinger.com Computational software can simulate the entire spectrum, including complex splitting patterns arising from spin-spin couplings. schrodinger.comrsc.org
Similarly, vibrational spectra (Infrared and Raman) can be accurately predicted. arxiv.org Calculations of harmonic and anharmonic vibrational frequencies help in assigning experimental bands. acs.orgresearchgate.net The substitution of hydrogen with deuterium leads to a predictable shift in the vibrational frequency of the C-D bond compared to the C-H bond, a phenomenon that is well-reproduced by computational models. researchgate.net This is particularly useful for identifying the location of the deuterium label. Advanced methods, such as second-order vibrational perturbation theory (VPT2), are employed to account for anharmonicity, leading to better agreement with experimental spectra. acs.org The combination of conformational searches with spectral prediction provides a Boltzmann-averaged spectrum that reflects the contributions of all significant conformers at a given temperature. schrodinger.com
Table 2: Illustrative Comparison of Experimental vs. Computationally Predicted ¹H NMR Chemical Shifts This table demonstrates the typical accuracy of modern computational methods in predicting NMR spectra, as discussed in cited research. acs.orgrsc.org Values are hypothetical for Methyl Phenylacetate (B1230308).
| Proton | Experimental Chemical Shift (δ, ppm) | Predicted Chemical Shift (δ, ppm) (DFT/GIAO) | Deviation (ppm) |
|---|---|---|---|
| Methoxy (-OCH₃) | 3.68 | 3.71 | +0.03 |
| Methylene (B1212753) (-CH₂) | 3.62 | 3.60 | -0.02 |
| Aromatic (ortho) | 7.30 | 7.35 | +0.05 |
| Aromatic (meta) | 7.34 | 7.38 | +0.04 |
| Aromatic (para) | 7.28 | 7.31 | +0.03 |
Investigation of Conformational Landscapes and Energetics of Deuterated Esters
Understanding the three-dimensional structure and flexibility of a molecule is fundamental to understanding its properties and reactivity. Computational chemistry allows for a detailed investigation of the conformational landscape and energetics of deuterated esters. nih.gov This involves identifying all stable conformers (local minima on the potential energy surface) and determining their relative energies and the energy barriers to interconversion. nih.govnih.gov
For a flexible molecule like this compound, rotation around single bonds (e.g., the C-C bond of the ethyl acetate (B1210297) group and the C-C bond connecting the phenyl ring to the acetyl group) gives rise to multiple conformers. Computational methods, ranging from molecular mechanics force fields to high-level quantum mechanical calculations, can be used to systematically explore this conformational space. nih.gov The result is a potential energy surface that maps the energy of the molecule as a function of its geometry. nih.gov
Table 3: Example of Calculated Relative Energies for Conformers of an Ester This table is a representative example based on computational methodologies used for conformational analysis. nih.gov The conformers arise from rotation about key single bonds. Values are hypothetical.
| Conformer | Dihedral Angle(s) (°) | Computational Method | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|---|
| A | 0, 90 | DLPNO-CCSD(T) | 0.00 | 65.1 |
| B | 180, 90 | DLPNO-CCSD(T) | 0.55 | 25.3 |
| C | 0, -90 | DLPNO-CCSD(T) | 1.20 | 9.6 |
Emerging Research Directions and Future Perspectives
Innovation in Deuterium (B1214612) Labeling Strategies and Reagent Development
The synthesis of deuterated molecules is continually evolving, with a focus on improving efficiency, selectivity, and the variety of available labeled compounds. scispace.com Recent years have seen a surge in the development of novel methodologies for deuterium and tritium labeling of organic molecules. researchgate.net These advancements move beyond traditional hydrogen isotope exchange (HIE) reactions and the use of standard isotopically labeled reagents. researchgate.net A significant area of innovation lies in reductive and dehalogenative deuteration techniques, which are expanding the toolkit for isotope incorporation. researchgate.net
One of the key trends is the development of more sophisticated deuterated reagents. For instance, researchers have developed routes to synthesize deuterated [D2]-benzylic isocyanides and have utilized [D1]-aldehydes in multicomponent reactions (MCRs). nih.govbeilstein-journals.org This approach allows for the rapid generation of diverse libraries of deuterated products. beilstein-journals.org The ability to introduce deuterium at specific molecular positions, particularly at metabolically vulnerable sites like benzylic C-H bonds, is of significant interest. nih.gov
The following table summarizes some of the innovative deuterated reagents and their applications:
| Deuterated Reagent | Application in Synthesis | Reference |
| [D1]-Aldehydes | Multicomponent reactions to produce deuterated heterocycles | nih.gov |
| [D2]-Isocyanides | Synthesis of products with deuterated benzylic positions | nih.gov |
| Deuterated Formamides | Precursors for [D2]-isocyanides via modified Leuckart–Wallach reaction | beilstein-journals.org |
| D2O | A cost-effective and readily available deuterium source for various labeling reactions | pharmaffiliates.comthalesnano.com |
| D2 Gas | Used in catalytic H/D exchange reactions, though often requires specific catalysts and conditions | pharmaffiliates.comthalesnano.com |
Furthermore, advancements in catalysis, including the use of iridium and ruthenium-based catalysts, have enhanced the efficiency and selectivity of HIE reactions, enabling the labeling of complex molecules under milder conditions. researchgate.net
Role of Methyl 2-Phenylacetate-d2 as a Chemical Probe in Advanced Mechanistic Research
Deuterium-labeled compounds like this compound are invaluable tools for elucidating reaction mechanisms and understanding the intricate details of chemical transformations. thalesnano.com The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the mass difference between the isotopes. This phenomenon provides a powerful probe for determining the rate-limiting step of a reaction and for characterizing transition state structures. core.ac.uk
By strategically placing a deuterium label at the alpha-position to the carbonyl group, as in this compound, researchers can investigate reactions involving the cleavage of this specific C-H(D) bond. If the cleavage of this bond is part of the rate-determining step, a primary KIE will be observed, providing direct evidence for the proposed mechanism. core.ac.uk
The applications of deuterated compounds as chemical probes in mechanistic studies are diverse:
Elucidating Reaction Pathways: By tracking the position of the deuterium label in the products of a reaction, chemists can deduce the pathway through which the reaction proceeds. pharmaffiliates.com
Studying Kinetic Isotope Effects: The magnitude of the KIE can provide detailed information about the geometry of the transition state. core.ac.uk For instance, a large KIE suggests a symmetric transition state where the hydrogen/deuterium is being transferred.
Investigating Enzymatic Reactions: Deuterated substrates are widely used to study the mechanisms of enzyme-catalyzed reactions, helping to understand how enzymes achieve their remarkable catalytic efficiency and specificity. mdpi.com
Probing Radical Reactions: Deuterium labeling can be used in conjunction with radical trapping agents to investigate the involvement of radical intermediates in a reaction. researchgate.net
While specific studies focusing solely on this compound as a chemical probe are not extensively documented in publicly available literature, its utility can be inferred from the broad application of deuterated esters and similar molecules in mechanistic organic chemistry.
Integration of Deuterated Analogues in Systems Chemistry and Reaction Engineering
The principles of isotopic labeling are being increasingly integrated into the fields of systems chemistry and reaction engineering to gain a more holistic understanding of complex chemical systems and to optimize reaction conditions. Systems chemistry aims to understand the emergent properties of networks of interacting molecules, and deuterated analogues can serve as tracers to follow the flow of matter and energy through these networks. researchgate.net
In reaction engineering, deuterated compounds can be used to:
Trace Residence Time Distributions: By introducing a pulse of a deuterated tracer into a continuous reactor, engineers can monitor its concentration at the outlet over time to determine the residence time distribution of the fluid, which is a critical parameter for reactor design and optimization.
Study Mass Transfer Phenomena: Deuterated analogues can be employed to study diffusion and mass transfer rates across phase boundaries in multiphase reaction systems.
Optimize Catalytic Processes: By using deuterated reactants, it is possible to gain insights into the mechanism of surface-catalyzed reactions, which can aid in the design of more efficient and selective catalysts.
The use of deuterated compounds extends to understanding complex biological systems. For example, deuterium metabolic imaging (DMI) is an emerging technique that uses deuterated substrates to map metabolic fluxes in vivo. nih.gov This approach has significant potential for studying disease states and for the development of new therapeutic strategies.
The integration of deuterated analogues offers a powerful, non-invasive method for probing the dynamics of complex chemical and biological systems, providing data that is often inaccessible through other means. As analytical techniques continue to improve in sensitivity and resolution, the role of compounds like this compound in these advanced research areas is expected to grow.
Q & A
Q. What are the key synthetic methodologies for preparing Methyl 2-Phenylacetate-d2, and how do reaction conditions influence isotopic purity?
this compound is typically synthesized via acid-catalyzed esterification of deuterated phenylacetic acid (e.g., 2-phenylacetic acid-d2) with methanol-d4 or through base-mediated transesterification of deuterated precursors. Isotopic purity (>99 atom% D) requires stringent control of deuterium sources (e.g., D₂O, CD₃OD) and anhydrous conditions to avoid proton exchange . Post-synthesis purification via fractional distillation or preparative HPLC is critical to remove non-deuterated byproducts.
Q. What safety protocols are essential for handling this compound in laboratory settings?
Due to its potential flammability (flash point: 100–104°C) and unknown acute toxicity, researchers must use flame-resistant gloves (e.g., nitrile), P95/P1 respirators for particle filtration, and full-body chemical-resistant suits to prevent skin contact . Work should be conducted in fume hoods with secondary containment to avoid drainage contamination. Emergency procedures include copious water rinsing for eye/skin exposure and immediate medical consultation for ingestion .
Q. Which analytical techniques are most reliable for quantifying isotopic enrichment and structural integrity of this compound?
Deuterium incorporation is validated using high-resolution mass spectrometry (HRMS) with electron ionization (EI) to detect molecular ion clusters (e.g., [M]⁺, [M+1]⁺). Nuclear magnetic resonance (¹H NMR) at 400 MHz or higher confirms the absence of proton signals in deuterated positions, while ²H NMR provides direct quantification of isotopic enrichment . Complementary GC-MS with deuterated internal standards ensures purity >99% .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the stability of this compound in long-term storage?
Deuterated esters are susceptible to hydrolysis under acidic/basic conditions. Stability studies show that storage in anhydrous, aprotic solvents (e.g., deuterated chloroform, CDCl₃) at –20°C minimizes deuterium loss (<1% over 12 months). Accelerated degradation tests (40°C, 75% humidity) reveal increased proton exchange rates, necessitating inert-atmosphere storage for sensitive applications .
Q. What experimental strategies resolve contradictions in reported physicochemical properties (e.g., log Pow, water solubility) for this compound?
Discrepancies in log Pow (predicted: 1.8–2.2) and solubility arise from variations in deuterium content and measurement techniques. Researchers should use shake-flask methods with deuterated solvents for octanol-water partitioning and employ Karl Fischer titration for precise water content analysis. Computational modeling (e.g., COSMO-RS) can reconcile experimental vs. theoretical data .
Q. How can isotopic interference be minimized when using this compound as an internal standard in quantitative NMR (qNMR)?
Deuterium-induced isotopic shifts in ¹³C NMR (~0.1–0.3 ppm) may overlap with analyte signals. To mitigate this, use inverse-gated decoupling and optimize relaxation delays (D1 > 5×T1). Calibration with a certified reference material (CRM) ensures accuracy, while 2D NMR (HSQC, HMBC) confirms assignment specificity .
Q. What are the implications of residual protonated impurities in this compound for kinetic isotope effect (KIE) studies?
Even 1% protonated impurity can skew KIE measurements by altering reaction pathways. Researchers should employ tandem mass spectrometry (MS/MS) to identify impurities (e.g., methyl phenylacetate-d1) and use preparative SFC (supercritical fluid chromatography) for ultra-purification. Kinetic studies must include blank controls to isolate impurity effects .
Q. Methodological Notes
- Synthesis Optimization : Prioritize deuterium retention by avoiding protic solvents and using catalysts like Amberlyst-15 under reflux .
- Safety Compliance : Follow OSHA/NIOSH guidelines for respiratory protection and waste disposal to comply with EPA regulations .
- Data Validation : Cross-reference analytical results with PubChem, DSSTox, and peer-reviewed databases to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
